N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 277.32 g/mol. It is classified as an organic compound, specifically a derivative of pyrimidine fused with a tetrahydrofuran moiety. This compound has garnered interest in scientific research due to its potential biological activities, particularly in antimicrobial applications.
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions that include the formation of the pyrimidine ring and the subsequent attachment of the tetrahydrofuran and carboxamide groups. Specific synthetic routes may vary, but they often involve:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and yields are often proprietary or detailed in specialized literature.
The molecular structure of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide can be represented through various structural formulas:
InChI=1S/C14H19N3O3/c18-13-8-11(10-3-4-10)16-9-17(13)6-5-15-14(19)12-2-1-7-20-12/h8-10,12H,1-7H2,(H,15,19)
C1CC(OC1)C(=O)NCCN2C=NC(=CC2=O)C3CC3
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide may participate in various chemical reactions typical for amides and heterocycles:
Technical details regarding specific reaction conditions or mechanisms are typically found in advanced organic chemistry literature.
The specific biochemical pathways affected by this compound require further investigation through pharmacological studies.
While specific physical properties such as boiling point and density are not available, it is noted that the compound is soluble in common organic solvents.
Chemical properties include:
Relevant data on these properties can inform its handling and storage requirements.
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)tetrahydrofuran-2-carboxamide has potential applications in scientific research, particularly in:
Further research is warranted to fully understand its potential applications and efficacy in clinical settings.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4